molecular formula C11H14N6O B12230271 1-(9-methyl-9H-purin-6-yl)pyrrolidine-2-carboxamide

1-(9-methyl-9H-purin-6-yl)pyrrolidine-2-carboxamide

Cat. No.: B12230271
M. Wt: 246.27 g/mol
InChI Key: IUYWHRSXWCHZCK-UHFFFAOYSA-N
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Description

1-(9-methyl-9H-purin-6-yl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring attached to a purine derivative. The purine structure is a key component in many biologically active molecules, including nucleotides and various drugs. The pyrrolidine ring, a five-membered nitrogen-containing ring, is often used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-methyl-9H-purin-6-yl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the attachment of the purine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. The purine derivative can then be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(9-methyl-9H-purin-6-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups .

Scientific Research Applications

1-(9-methyl-9H-purin-6-yl)pyrrolidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(9-methyl-9H-purin-6-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The pyrrolidine ring can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9-methyl-9H-purin-6-yl)pyrrolidine-2-carboxamide is unique due to its specific combination of a purine derivative and a pyrrolidine ring. This combination can provide distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H14N6O

Molecular Weight

246.27 g/mol

IUPAC Name

1-(9-methylpurin-6-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H14N6O/c1-16-6-15-8-10(16)13-5-14-11(8)17-4-2-3-7(17)9(12)18/h5-7H,2-4H2,1H3,(H2,12,18)

InChI Key

IUYWHRSXWCHZCK-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCCC3C(=O)N

Origin of Product

United States

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